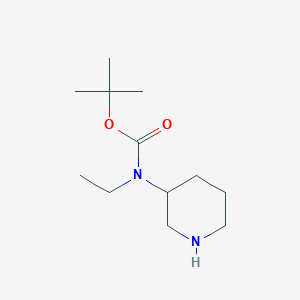

tert-Butyl ethyl(piperidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-ethyl-N-piperidin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-5-14(10-7-6-8-13-9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVISSTNTBKVSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCNC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-tert-butyl ethyl(piperidin-3-yl)carbamate properties

An In-Depth Technical Guide to (R)-tert-Butyl piperidin-3-ylcarbamate: Synthesis, Analysis, and Application

A Note on Nomenclature

For professionals in drug development and chemical synthesis, precise nomenclature is paramount. The topic specified, "(R)-tert-butyl ethyl(piperidin-3-yl)carbamate," is ambiguous and does not correspond to a commonly available or extensively documented chemical entity. The term "ethyl" could imply substitution at various positions. However, based on common structural motifs in medicinal chemistry, it is highly probable that the intended compound is (R)-tert-butyl piperidin-3-ylcarbamate . This guide will focus on this well-documented and widely utilized chiral building block, providing the in-depth technical information required by researchers and scientists.

Introduction: A Cornerstone Chiral Building Block

(R)-tert-butyl piperidin-3-ylcarbamate (CAS No: 309956-78-3) is a bifunctional heterocyclic compound of significant interest in pharmaceutical research and development.[1] It incorporates two key structural features: a piperidine ring, a privileged scaffold in many bioactive molecules, and a tert-butoxycarbonyl (Boc) protected amine at the chiral center in the (R)-configuration. This strategic combination makes it an invaluable intermediate for the synthesis of complex drug targets.

The Boc group provides robust protection for the amine under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions, allowing for sequential and site-selective modifications.[2] This dual functionality enables chemists to first modify the secondary amine of the piperidine ring and then deprotect and functionalize the primary amine at the C3 position, or vice versa. Its primary application lies in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors, such as Alogliptin, which are used in the treatment of type 2 diabetes.[1]

Physicochemical and Spectroscopic Properties

Accurate characterization is the foundation of reproducible science. The key properties of (R)-tert-butyl piperidin-3-ylcarbamate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 309956-78-3 | [1][3][4] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][5] |

| Molecular Weight | 200.28 g/mol | [1][5] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 102.0 to 106.0 °C | |

| Optical Rotation | -1.0 to +1.0 deg (c=1, CHCl₃) | |

| Purity | >98.0% (HPLC) | |

| Storage | 2-8°C, Refrigerator | [1] |

Expected Spectroscopic Signatures:

-

¹H NMR: Resonances corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperidine ring protons (multiplets, ~1.5-3.5 ppm), and the NH proton of the carbamate.

-

¹³C NMR: Signals for the quaternary and methyl carbons of the Boc group (~79 ppm and ~28 ppm, respectively), and distinct signals for the carbons of the piperidine ring.

-

IR Spectroscopy: Characteristic absorptions for N-H stretching (~3300-3400 cm⁻¹) and the carbamate C=O stretching (~1680-1700 cm⁻¹).

Synthesis and Chiral Resolution

The industrial synthesis of (R)-tert-butyl piperidin-3-ylcarbamate often begins with 3-aminopyridine, which is catalytically hydrogenated to produce racemic 3-aminopiperidine. The racemic mixture is then protected with a Boc group and resolved into its constituent enantiomers.

General Synthetic Workflow

The chemo-strategic approach involves three key stages: heterocyclic reduction, amine protection, and chiral resolution.

Caption: A typical analytical quality control workflow.

Protocol: Enantiomeric Purity by Chiral HPLC

Determining the enantiomeric excess (%ee) is the most critical analytical test for this material. While the underivatized compound may lack a strong chromophore for UV detection, methods often involve pre-column derivatization. [6] Protocol: Pre-column Derivatization Chiral HPLC [6]This protocol is adapted from a method for the parent amine and serves as an authoritative template.

-

Derivatization: React a known quantity of the sample with a derivatizing agent that contains a chromophore, such as p-toluenesulfonyl chloride (PTSC), in the presence of a base. [6]This reaction converts the non-chromophoric amine into a sulfonamide that is easily detectable by UV.

-

Chromatographic System:

-

Column: Chiralpak AD-H, or a similar polysaccharide-based chiral stationary phase (CSP). [6]These CSPs are highly effective at separating enantiomers of derivatized amines. [7] * Mobile Phase: A polar organic mobile phase, such as 0.1% diethylamine in ethanol. [6]The amine additive is crucial for improving peak shape and preventing interactions with residual silanols on the silica support.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at an appropriate wavelength for the derivative (e.g., 228 nm for the PTSC derivative). [6]3. Analysis: Inject the derivatized sample. The two enantiomers will be separated into distinct peaks. Calculate the enantiomeric excess using the area percentages of the (R)- and (S)-enantiomer peaks: %ee = ([Area(R) - Area(S)] / [Area(R) + Area(S)]) x 100

-

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. [6]

Chemical Reactivity and Synthetic Applications

The utility of (R)-tert-butyl piperidin-3-ylcarbamate stems from the orthogonal reactivity of its two nitrogen atoms. The piperidine nitrogen is a secondary amine, while the C3-amine is protected as a carbamate.

Key Reaction Pathways

Caption: Orthogonal reactivity of the two nitrogen centers.

Protocol: N-Boc Deprotection

This is the most common reaction performed on this substrate to reveal the primary amine for further coupling.

Protocol: Deprotection with Trifluoroacetic Acid (TFA) [8]1. Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. 2. Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA (5-10 equivalents) to the stirred solution. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation and the unstable carbamic acid, which decarboxylates to the free amine. [2]3. Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS. 4. Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting product is the amine as its trifluoroacetate salt. 5. Neutralization (Optional): To obtain the free amine, dissolve the salt in water and basify with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is basic. Extract the free amine into an organic solvent (e.g., DCM), dry the organic layers over anhydrous Na₂SO₄, and concentrate to yield the final product.

Protocol: N-Alkylation of the Piperidine Ring

This reaction functionalizes the piperidine scaffold while the primary amine remains protected.

Protocol: N-Alkylation with an Alkyl Halide [9]1. Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (R)-tert-butyl piperidin-3-ylcarbamate (1.0 eq.), a non-protic solvent (e.g., anhydrous DMF or Acetonitrile), and a mild base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.). [9]2. Reagent Addition: Slowly add the alkylating agent (e.g., an alkyl bromide or iodide, 1.0-1.1 eq.) to the stirred suspension at room temperature. [9]3. Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-70°C) until TLC or LC-MS analysis shows complete consumption of the starting material. 4. Work-up: Cool the reaction to room temperature and quench with water. Extract the product into an organic solvent like ethyl acetate. 5. Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the N-alkylated product.

Safety and Handling

As with any chemical reagent, proper handling is essential for laboratory safety.

-

Hazard Statements: May cause skin irritation, serious eye damage, and respiratory irritation. * Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C. [1]

References

- BenchChem. (n.d.). Protocol for N-alkylation of 1-Boc-4-(aminomethyl)piperidine: Synthesis of Scaffolds for GPCR Ligands.

- Smolecule. (2024, August 15). Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate.

- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.

- BenchChem. (n.d.). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.

- PubChemLite. (n.d.). Tert-butyl n-[2-(piperidin-3-yl)ethyl]carbamate.

- ResearchGate. (2025, August 6). (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor.

- Google Patents. (n.d.). EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

- Abovchem. (n.d.). tert-butyl (R)-(3-methylpiperidin-3-yl)carbamate - CAS:1169762-18-8.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). tert-Butyl Piperidin-3-ylcarbamate | 172603-05-3.

- BLDpharm. (n.d.). 309956-78-3|(R)-tert-Butyl piperidin-3-ylcarbamate.

- PubChem. (n.d.). (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C11H22N2O2 | CID 1501847.

- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.

- Pharmaffiliates. (n.d.). CAS No : 309956-78-3 | Product Name : (R)-3-(Boc-Amino)piperidine.

- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.

- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.

- Tenova Pharma. (n.d.). tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate.

- BLDpharm. (n.d.). 1169762-18-8|(R)-tert-Butyl (3-methylpiperidin-3-yl)carbamate.

- BLDpharm. (n.d.). 172603-05-3|tert-Butyl piperidin-3-ylcarbamate.

- PharmaCompass. (n.d.). tert-butyl (R)-piperidin-3-ylcarbamate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

- Sigma-Aldrich. (n.d.). (R)-3-(Boc-amino)piperidine - tert-Butyl (R)-piperidin-3-ylcarbamate.

- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.

- PubChem. (n.d.). tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry.

- PubMed. (2014, December). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.

- MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

- ScienceDirect. (n.d.). Chiral Drug Separation.

- Thieme Chemistry. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.

- Santa Cruz Biotechnology. (n.d.). tert-butyl N-(piperidin-3-yl)carbamate | CAS 172603-05-3.

- PubChem. (n.d.). tert-Butyl(1-benzylpiperidin-3-yl)carbamate, (R)- | C17H26N2O2.

- Unife. (2023, October 13). Journal of Pharmaceutical and Biomedical Analysis.

- Google Patents. (n.d.). US20220213099A1 - Prodrug compounds.

- ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 309956-78-3|(R)-tert-Butyl piperidin-3-ylcarbamate|BLD Pharm [bldpharm.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sfera.unife.it [sfera.unife.it]

- 8. total-synthesis.com [total-synthesis.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-tert-butyl piperidin-3-ylcarbamate: Synthesis, Characterization, and Application in Drug Discovery

A Note on Nomenclature: The topic specified was "(S)-tert-butyl ethyl(piperidin-3-yl)carbamate." Extensive database searches did not yield a common chiral building block with this exact name or corresponding CAS number. However, the closely related and industrially significant compound, (S)-tert-butyl piperidin-3-ylcarbamate (CAS: 216854-23-8) , is a key intermediate in the synthesis of several pharmaceuticals. This guide will focus on this well-documented compound, assuming a minor typographical error in the original query.

Executive Summary

(S)-tert-butyl piperidin-3-ylcarbamate is a chiral heterocyclic building block of paramount importance in modern medicinal chemistry. Its structural motif, featuring a piperidine ring with a stereodefined amine protected by a tert-butoxycarbonyl (Boc) group, makes it an indispensable intermediate in the synthesis of numerous bioactive molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, purification, analytical characterization, and core applications of this versatile compound. Particular emphasis is placed on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a prominent class of therapeutics for type 2 diabetes.

Physicochemical Properties and Specifications

(S)-tert-butyl piperidin-3-ylcarbamate is a white to off-white solid at room temperature. Its key properties are summarized in the table below.[1][2]

| Property | Value |

| CAS Number | 216854-23-8 |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol [2] |

| Appearance | White to light yellow powder or crystal |

| Purity | Typically >98% (GC/HPLC) |

| Storage | Room temperature, in a dark, dry place under inert gas[1] |

| Solubility | Soluble in various organic solvents |

Synonyms: (S)-3-(tert-Butoxycarbonylamino)piperidine, (S)-3-(Boc-amino)piperidine, tert-Butyl (S)-piperidin-3-ylcarbamate.[2]

Strategic Synthesis and Purification

The synthesis of enantiomerically pure (S)-tert-butyl piperidin-3-ylcarbamate is a critical process that hinges on establishing the correct stereochemistry at the C3 position of the piperidine ring. Two primary strategies are employed in industrial and laboratory settings: chiral resolution of a racemic mixture and asymmetric synthesis from a chiral pool.

Pathway 1: Chiral Resolution of Racemic 3-Aminopiperidine

This classical and robust approach involves the separation of a racemic mixture of 3-aminopiperidine using a chiral resolving agent, followed by N-Boc protection of the desired (S)-enantiomer.

This pathway involves several key transformations: esterification of the carboxylic acids, protection of the amine, reduction to a diol, conversion of hydroxyls to leaving groups (e.g., tosylates), and finally, a double nucleophilic substitution with a primary amine to form the piperidine ring, followed by removal of any protecting groups on the ring nitrogen.

N-Boc Protection Protocol

This protocol describes the protection of the 3-amino group of the resolved (S)-3-aminopiperidine.

-

Reaction Setup: In a suitable reaction vessel, dissolve (S)-3-aminopiperidine (1.0 equiv) in a solvent such as ethanol or a mixture of THF and water. [3]2. Reagent Addition: Cool the solution to 0-15 °C. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 equiv). 3. pH Control: While stirring vigorously, slowly add an aqueous base (e.g., 25% NaOH) dropwise to maintain the pH of the reaction mixture between 11.5 and 12.5. [3]4. Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up and Purification: Concentrate the reaction mixture to remove the organic solvent. Extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of (S)-tert-butyl piperidin-3-ylcarbamate.

Chromatographic Methods

| Method | Description |

| Purity (HPLC/GC) | A standard reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase containing TFA or formic acid) or a GC method can be used to determine chemical purity. |

| Enantiomeric Excess (Chiral HPLC) | Determination of enantiomeric excess is critical. Since the molecule lacks a strong chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride or benzoyl chloride is often required to allow for UV detection. [4][5]A common stationary phase is a polysaccharide-based chiral column (e.g., Chiralpak AD-H) with a mobile phase such as ethanol containing a small amount of an amine modifier like diethylamine. [5] |

Spectroscopic Data Interpretation

| Method | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the piperidine ring protons (typically complex multiplets in the 1.5-3.5 ppm range), a broad singlet for the carbamate N-H, and a sharp, large singlet around 1.45 ppm corresponding to the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the piperidine carbons, a signal for the carbamate carbonyl at ~155 ppm, and characteristic signals for the quaternary carbon (~79 ppm) and methyl carbons (~28 ppm) of the Boc group. |

| Mass Spectrometry (MS) | In ESI-MS, the protonated molecule [M+H]⁺ at m/z 201.16 is expected. A characteristic fragmentation pattern for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da). [6][7] |

| Infrared (IR) Spectroscopy | The IR spectrum will show a strong absorption band around 1680-1710 cm⁻¹ corresponding to the C=O stretch of the carbamate, and N-H stretching bands around 3300-3400 cm⁻¹. |

Applications in Drug Development

The primary and most significant application of (S)-tert-butyl piperidin-3-ylcarbamate is as a key chiral intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.

Role in DPP-4 Inhibitor Synthesis

DPP-4 inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents used to treat type 2 diabetes. The (S)-3-aminopiperidine moiety is a common structural feature in many gliptins, where it plays a crucial role in binding to the active site of the DPP-4 enzyme.

(S)-tert-butyl piperidin-3-ylcarbamate serves as the precursor to the free (S)-3-aminopiperidine. The Boc group provides essential protection of the 3-amino group, rendering it unreactive during the coupling of the piperidine nitrogen to the core heterocyclic structure of the drug molecule (e.g., a xanthine or pyrimidinedione). After the coupling reaction, the Boc group is easily removed under acidic conditions to reveal the primary amine, completing the synthesis of the final active pharmaceutical ingredient (API).

Mechanism of DPP-4 Inhibition

DPP-4 is an enzyme that rapidly degrades incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, gliptins increase the levels of active incretins, which in turn enhances insulin release and suppresses glucagon secretion, ultimately leading to lower blood glucose levels.

Safety, Handling, and Storage

As a laboratory chemical, (S)-tert-butyl piperidin-3-ylcarbamate requires careful handling.

-

Hazard Identification: It is classified as causing skin irritation and serious eye damage/irritation. It may also cause respiratory irritation. [1][8]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a fume hood.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is recommended to store under an inert atmosphere as it may be air and moisture sensitive. [1]* Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

(S)-tert-butyl piperidin-3-ylcarbamate (CAS: 216854-23-8) is more than a mere chemical intermediate; it is an enabling tool for the construction of complex, stereochemically defined pharmaceutical agents. Its synthesis, centered on the principles of chiral resolution or asymmetric synthesis, provides a reliable source of the crucial (S)-3-aminopiperidine scaffold. The Boc protecting group offers the necessary stability and facile removal that is essential for multi-step synthetic campaigns. For researchers in drug discovery and development, a thorough understanding of the properties, synthesis, and application of this building block is fundamental to advancing the design and production of next-generation therapeutics, particularly in the metabolic disease space.

References

- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. BenchChem Technical Support.

- BenchChem. (2025). Technical Support Center: Resolving Enantiomers of 3-Aminopiperidine. BenchChem Technical Support.

- My Endo Consult. (n.d.). Physiology of the DPP4 enzyme in glucose metabolism.

- DoveMed. (n.d.). Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Mechanism of Action and Therapeutic Applications.

- Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins).

- ChemicalBook. (2025). (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate - Safety Data Sheet.

- Lead Sciences. (n.d.). (S)-tert-Butyl piperidin-3-ylcarbamate.

- CN101565397B. (n.d.). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

- Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

- PubMed. (2010).

- PubChem. (n.d.). tert-butyl N-[(3S)-piperidin-3-yl]carbamate.

- CN104034814B. (n.d.). The HPLC analytical approach of 3-amino piperidine.

- OSTI.GOV. (2018).

- Tokyo Chemical Industry Co., Ltd. (n.d.). tert-Butyl Piperidin-3-ylcarbamate.

- US20130172562A1. (n.d.). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

- MedChemExpress. (2024). tert-Butyl N-[3-(piperazin-1-yl)

- BLDpharm. (n.d.). 309956-78-3|(R)-tert-Butyl piperidin-3-ylcarbamate.

- ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group.

- ResearchGate. (2025). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.

- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. BenchChem Technical Support.

- Santa Cruz Biotechnology, Inc. (n.d.). tert-butyl N-(piperidin-3-yl)carbamate.

- WO2011160037A2. (n.d.). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

- Fisher Scientific. (2011).

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- SRIRAMCHEM. (n.d.). (S)-tert-butyl piperidin-3-ylcarbamate.

- ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.

- WO2002068391A1. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.

- Google Patents. (n.d.). The HPLC analytical approach of 3-amino piperidine.

- PubMed. (2014).

- Beilstein Journals. (n.d.).

- UNIPI. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases.

- BLDpharm. (n.d.). 216854-23-8|(S)-tert-Butyl piperidin-3-ylcarbamate.

Sources

- 1. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-tert-butyl piperidin-3-ylcarbamate - SRIRAMCHEM [sriramchem.com]

- 3. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 4. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. chemicalbook.com [chemicalbook.com]

Navigating the Structural Ambiguity of tert-Butyl ethyl(piperidin-3-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The compound name tert-butyl ethyl(piperidin-3-yl)carbamate presents a significant structural ambiguity that necessitates a careful and precise approach from any research or drug development professional. The nomenclature does not explicitly define the connectivity of the 'ethyl' group, leading to several possible isomers with distinct molecular weights and chemical properties. This guide provides an in-depth analysis of the most plausible molecular structures corresponding to this name, offering a clear framework for identification, synthesis, and application.

Deconstructing the Nomenclature: A Case of Isomeric Possibility

The core of the ambiguity lies in the placement of the ethyl group. It could be attached to the nitrogen of the carbamate, the nitrogen of the piperidine ring, or as part of a linker between the two moieties. This guide will focus on three principal interpretations, each a distinct chemical entity:

-

Interpretation A: N-ethyl Substitution on the Carbamate (tert-Butyl N-ethyl-N-(piperidin-3-yl)carbamate)

-

Interpretation B: Ethyl Linker between Moieties (tert-Butyl N-[2-(piperidin-3-yl)ethyl]carbamate)

-

Contextual Reference: The Parent Structure (tert-Butyl piperidin-3-yl)carbamate)

Understanding the differences between these structures is paramount for accurate experimental design and interpretation of results. The following sections will treat each molecule as a unique entity, detailing its specific properties and associated methodologies.

Isomer Group 1: Ethyl-Substituted Piperidine Carbamates (MW: ~228.33 g/mol )

This group corresponds to a molecular formula of C₁₂H₂₄N₂O₂. While a direct N-ethyl substitution on the carbamate of tert-butyl piperidin-3-ylcarbamate is chemically plausible, commercially available and documented examples often feature ethyl substitution on the piperidine ring itself.

Physicochemical and Identification Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Synonyms |

| tert-Butyl (1-ethylpiperidin-4-yl)carbamate[1] | C₁₂H₂₄N₂O₂ | 228.33 | 534595-56-7 | 4-(N-BOC-Amino)-1-ethylpiperidine |

| tert-Butyl N-[(3S, 4R)-4-ethyl-3-piperidyl]carbamate[2] | C₁₂H₂₄N₂O₂ | 228.33 | 488728-05-8 | (3S)-3β-(tert-Butoxycarbonylamino)-4α-ethylpiperidine |

Core Synthesis Strategy: N-Alkylation and Boc Protection

The synthesis of these isomers typically relies on two fundamental organic chemistry transformations: N-alkylation of the piperidine ring and Boc-protection of an amino group. The sequence of these steps is critical and determines the final product.

Workflow: Synthesis of tert-Butyl (1-ethylpiperidin-4-yl)carbamate

Caption: Reductive amination workflow for N-ethylation.

Protocol: Synthesis via Reductive Amination

-

Dissolution: Dissolve tert-butyl piperidin-4-ylcarbamate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Aldehyde Addition: Add acetaldehyde (1.1-1.5 equivalents) to the solution.

-

Reductant Addition: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-2.0 equivalents), portion-wise to control the reaction temperature. The choice of a mild reductant like NaBH(OAc)₃ is crucial to prevent the reduction of other functional groups.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure tert-butyl (1-ethylpiperidin-4-yl)carbamate.

Isomer Group 2: Ethyl-Linked Piperidine Carbamate (MW: ~240.35 g/mol )

This interpretation, tert-butyl N-[2-(piperidin-3-yl)ethyl]carbamate, represents a distinct compound with a higher molecular weight due to the addition of a -CH₂- group compared to the isomers in Group 1. It is a valuable building block in medicinal chemistry for introducing a flexible piperidine-ethyl-amine motif.

Physicochemical and Identification Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Representative CAS | Key Synonyms |

| tert-Butyl N-[2-(piperidin-3-yl)ethyl]carbamate[3] | C₁₃H₂₆N₂O₂ | 240.35 | N/A (Chiral versions exist) | tert-Butyl (2-(piperidin-3-yl)ethyl)carbamate |

Core Synthesis Strategy: Multi-step Synthesis from Piperidine Derivatives

The synthesis of this molecule is more complex and typically starts from a functionalized piperidine, such as piperidin-3-ylacetonitrile or a protected version thereof. The workflow involves the reduction of a nitrile or amide followed by Boc protection.

Workflow: General Synthesis Pathway

Caption: Multi-step synthesis involving nitrile reduction.

Protocol: N-Boc Protection of the Primary Amine

This step is a cornerstone of many synthetic routes in drug discovery.

-

Dissolution: Dissolve the primary amine precursor (e.g., 2-(piperidin-3-yl)ethanamine) (1 equivalent) in a suitable solvent like DCM, tetrahydrofuran (THF), or a mixture of dioxane and water.

-

Base Addition: Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.5 equivalents), to scavenge the acid byproduct.

-

Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.05-1.2 equivalents) dropwise or portion-wise to the stirred solution. The reaction is often exothermic and may require cooling in an ice bath.

-

Reaction: Allow the reaction to stir at room temperature for 1-12 hours. The formation of the Boc-protected amine is typically rapid.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture in vacuo. Redissolve the residue in a water-immiscible solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1M HCl or citric acid), water, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the Boc-protected product, which can often be used without further purification.

Contextual Reference: tert-Butyl piperidin-3-ylcarbamate (MW: 200.28 g/mol )

A comprehensive discussion requires referencing the parent compound, tert-butyl piperidin-3-ylcarbamate. This widely used building block is the logical starting point for synthesizing many more complex derivatives, including some of the isomers discussed. Its well-defined properties provide a crucial baseline for characterization.

Physicochemical and Identification Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Synonyms |

| tert-Butyl piperidin-3-ylcarbamate[4] | C₁₀H₂₀N₂O₂ | 200.28 | 172603-05-3 | 3-(Boc-amino)piperidine, (S)-3-N-Boc-aminopiperidine[5] |

| (S)-tert-Butyl piperidin-3-ylcarbamate[5][6] | C₁₀H₂₀N₂O₂ | 200.28 | 216854-23-8 | (S)-3-(tert-Butoxycarbonylamino)piperidine |

Application in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, and the 3-amino substitution pattern is particularly important. The Boc-protected form allows for selective chemical modification at the piperidine nitrogen (position 1) without interfering with the 3-amino group. Subsequent removal of the Boc group under acidic conditions unmasks the nucleophilic amine for further functionalization. This compound is a key intermediate in the synthesis of a wide range of therapeutic agents, including kinase inhibitors and antibacterial agents.

Conclusion for the Practicing Scientist

References

-

PubChem, National Center for Biotechnology Information. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. [Online] Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Buy Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate [smolecule.com]

- 4. 172603-05-3|tert-Butyl piperidin-3-ylcarbamate|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. tert-butyl N-[(3S)-piperidin-3-yl]carbamate | C10H20N2O2 | CID 1514171 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of tert-Butyl ethyl(piperidin-3-yl)carbamate

Introduction

In the landscape of modern medicinal chemistry and drug development, piperidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] The compound tert-butyl ethyl(piperidin-3-yl)carbamate, a derivative of this versatile heterocycle, represents a key building block in the synthesis of novel bioactive molecules. Its utility, however, is intrinsically linked to its physicochemical properties, among which solubility stands as a critical determinant of its handling, reactivity, and, ultimately, its potential role in pharmaceutical formulations.

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl ethyl(piperidin-3-yl)carbamate. While specific experimental solubility data for this exact molecule is not extensively published, this document will leverage established principles of physical organic chemistry and data from closely related analogues to provide a robust predictive framework. We will delve into the anticipated solubility profile in various solvent systems, explore the key factors influencing this behavior, and present a detailed, field-proven protocol for the experimental determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility to advance their research and development efforts.

Core Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure. For tert-butyl ethyl(piperidin-3-yl)carbamate, several key features are expected to dictate its behavior in different solvent systems.

-

The Piperidine Ring: The piperidine moiety contains a basic secondary amine. The pKa of a protonated piperidine is typically around 11.2. This basic nitrogen atom is the primary driver of the compound's pH-dependent aqueous solubility. In acidic environments (pH < pKa), the nitrogen will be protonated, forming a cationic piperidinium salt which is generally much more soluble in water than the neutral free base.

-

The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is a bulky, lipophilic moiety. This group increases the overall nonpolar character of the molecule, which tends to decrease aqueous solubility and increase solubility in organic solvents.

-

The Ethyl Carbamate Linkage: The carbamate functional group is a stable, amide-ester hybrid that can participate in hydrogen bonding as both a donor and an acceptor.[2][3] This feature can contribute to solubility in both protic and aprotic polar solvents.

Based on these structural components, a balance of hydrophilic (piperidine nitrogen) and lipophilic (Boc group, ethyl group) characteristics is expected, making the solubility highly sensitive to the chosen solvent system.

Anticipated Solubility Profile

While experimental validation is crucial, a predicted solubility profile for tert-butyl ethyl(piperidin-3-yl)carbamate can be extrapolated from data on analogous compounds like (S)-1-Boc-3-aminopiperidine. The following table presents an illustrative solubility profile in common pharmaceutical solvents.

| Solvent System | Temperature (°C) | Expected Solubility Classification | Rationale |

| Aqueous Buffer (pH 3-5) | 25 | Soluble to Freely Soluble | Protonation of the piperidine nitrogen leads to the formation of a more soluble salt. |

| Aqueous Buffer (pH 7) | 25 | Sparingly Soluble to Slightly Soluble | A significant portion of the compound will be in its less soluble free base form. |

| Aqueous Buffer (pH 9-11) | 25 | Slightly Soluble to Very Slightly Soluble | The compound will exist predominantly as the free base, with limited aqueous solubility. |

| Methanol / Ethanol | 25 | Freely Soluble | The polarity and hydrogen bonding capacity of alcohols are well-suited to solvate the carbamate and piperidine moieties. |

| Dichloromethane (DCM) | 25 | Freely Soluble | A common organic solvent for compounds with a balance of polar and nonpolar features. |

| Dimethyl Sulfoxide (DMSO) | 25 | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| Acetonitrile (ACN) | 25 | Soluble | A polar aprotic solvent commonly used in chromatography and synthesis. |

| n-Hexane | 25 | Insoluble to Very Slightly Soluble | The overall polarity of the molecule is too high for significant solubility in nonpolar aliphatic solvents.[1] |

Note: These classifications are predictive and should be confirmed experimentally.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The following details a robust shake-flask method for determining the thermodynamic solubility of tert-butyl ethyl(piperidin-3-yl)carbamate.

Diagram of the Experimental Workflow

Sources

Spectroscopic Characterization of Tert-butyl ethyl(piperidin-3-yl)carbamate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl ethyl(piperidin-3-yl)carbamate is a carbamate-protected piperidine derivative. The piperidine ring is a common scaffold in medicinal chemistry, and the tert-butoxycarbonyl (Boc) protecting group is frequently employed during the synthesis of complex molecules to mask the reactivity of amine functionalities. The ethyl group attached to the carbamate nitrogen introduces an additional structural element. Accurate structural elucidation and purity assessment are critical for any downstream applications, particularly in drug development. Spectroscopic techniques are the cornerstone of this characterization process.

This guide will detail the expected spectroscopic data for tert-butyl ethyl(piperidin-3-yl)carbamate and explain the rationale behind the interpretation of its spectra.

Molecular Structure and Expected Spectroscopic Features

A clear understanding of the molecular structure is paramount for predicting and interpreting spectroscopic data.

Figure 1: Chemical structure of tert-butyl ethyl(piperidin-3-yl)carbamate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with key analyte signals.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data and Interpretation

The following table summarizes the expected chemical shifts (δ) and multiplicities for the protons in tert-butyl ethyl(piperidin-3-yl)carbamate.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| tert-butyl (-C(CH₃)₃) | ~1.45 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and shielded, resulting in a sharp singlet. |

| Ethyl (-NCH₂CH₃) | ~1.10 | Triplet (t) | 3H | These methyl protons are coupled to the adjacent methylene protons, resulting in a triplet. |

| Ethyl (-NCH₂CH₃) | ~3.30 | Quartet (q) | 2H | The methylene protons are coupled to the methyl protons, giving a quartet. They are deshielded by the adjacent nitrogen. |

| Piperidine ring protons | 1.50 - 3.50 | Multiplets (m) | 9H | The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and coupling to each other. The protons adjacent to the nitrogen atoms will be the most deshielded. |

| Piperidine NH | Variable | Broad singlet (br s) | 1H | The chemical shift of the NH proton is concentration and solvent dependent and may exchange with trace water, leading to a broad signal. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Experimental Protocol

-

Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent as the ¹H NMR is typically required.

-

Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data and Interpretation

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |

| tert-butyl (-C (CH₃)₃) | ~28 | The four equivalent methyl carbons of the tert-butyl group are highly shielded. |

| tert-butyl (-C (CH₃)₃) | ~80 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| Ethyl (-NCH₂C H₃) | ~15 | The methyl carbon of the ethyl group is in a shielded environment. |

| Ethyl (-NC H₂CH₃) | ~40 | The methylene carbon is deshielded by the adjacent nitrogen atom. |

| Piperidine ring carbons | 25 - 55 | The chemical shifts of the piperidine ring carbons will vary depending on their position relative to the nitrogen atoms and the carbamate substituent. |

| Carbamate (C=O) | ~155 | The carbonyl carbon of the carbamate group is significantly deshielded due to the electronegativity of the two adjacent oxygen and nitrogen atoms. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Experimental Protocol

-

Sample Introduction: The sample can be introduced via direct infusion or coupled to a chromatographic system like HPLC (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Fragmentation Analysis (MS/MS): To gain further structural information, the [M+H]⁺ ion can be selected and fragmented by collision-induced dissociation (CID).

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₃H₂₆N₂O₂

-

Monoisotopic Mass: 242.1994 g/mol

-

Expected [M+H]⁺: m/z 243.2072

Key Fragmentation Pathways:

The most likely fragmentation pathway involves the loss of the tert-butyl group or isobutylene from the Boc protecting group, which is a characteristic fragmentation for Boc-protected amines.

Figure 2: Predicted key fragmentation pathways for tert-butyl ethyl(piperidin-3-yl)carbamate in MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil), as a KBr pellet (if it is a solid), or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 | N-H | Stretching |

| 2975-2850 | C-H (alkane) | Stretching |

| ~1680 | C=O (carbamate) | Stretching |

| ~1160 | C-O | Stretching |

The most prominent and diagnostic peak in the IR spectrum will be the strong carbonyl stretch of the carbamate group around 1680 cm⁻¹. The presence of a peak around 3300 cm⁻¹ would indicate the N-H stretch of the piperidine ring.

Conclusion

This technical guide provides a comprehensive roadmap for the spectroscopic characterization of tert-butyl ethyl(piperidin-3-yl)carbamate. By following the outlined experimental protocols and utilizing the predicted spectral data as a reference, researchers can confidently elucidate and confirm the structure of this and related molecules. The combination of ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy provides a self-validating system for structural verification, ensuring the high quality and integrity of the compound for its intended scientific applications.

References

Note: As specific spectroscopic data for the target compound is not publicly available, these references provide context on related compounds and general spectroscopic principles.

A Technical Guide to the Commercial Availability and Application of Boc-Protected Piperidin-3-yl Carbamate Building Blocks

Executive Summary

For researchers, medicinal chemists, and drug development professionals, the procurement of well-characterized chemical building blocks is the foundation of a successful synthesis campaign. This guide provides an in-depth analysis of the commercial availability of tert-butyl carbamate-protected piperidine-3-yl scaffolds, a crucial motif in modern pharmaceuticals. We will clarify common nomenclature ambiguities, present a landscape of commercial suppliers, detail essential protocols for incoming quality control, and discuss best practices for handling and storage. Furthermore, we will illustrate the synthetic utility of these reagents, grounding our recommendations in field-proven insights to ensure the integrity and reproducibility of your research.

Introduction: The Piperidine Scaffold and a Critical Nomenclature Clarification

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile anchor for pharmacophoric groups. Protecting the piperidine amine or a functional group on the ring, such as the 3-amino group, is a common strategy to achieve regioselective synthesis. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose, being stable to a wide range of reaction conditions while allowing for facile deprotection under mild acidic treatment.

A query for "tert-butyl ethyl(piperidin-3-yl)carbamate" presents a significant structural ambiguity. The name could imply an ethyl group on the carbamate nitrogen (Structure A) or an ethyl linker between the piperidine ring and the carbamate (Structure B). Compounding this, the most widely available commercial product contains no ethyl group at all (Structure C).

Our market analysis indicates that Structure A is not a readily available catalog item . Structure B is available from select suppliers, while Structure C, tert-butyl piperidin-3-ylcarbamate, is the most common and widely sourced variant, available in both racemic and enantiomerically pure forms.* This guide will focus primarily on the commercially dominant Structure C and its chiral variants, as they represent the most practical starting points for the majority of research and development projects.

Caption: Structural differences between related Boc-protected piperidines.

Commercial Landscape & Supplier Analysis

The procurement landscape for Boc-protected piperidin-3-ylamines is robust, with numerous chemical suppliers offering various grades and stereoisomers. The choice between a racemic mixture and a specific enantiomer is a critical decision point in drug development, as biological activity often resides in a single enantiomer. The (S)-enantiomer, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and antibacterial compounds.[1]

Below is a summary of the most prevalent commercially available compounds.

| Compound Name | CAS Number | Representative Suppliers | Typical Purity | Key Characteristics |

| (S)-tert-Butyl piperidin-3-ylcarbamate | 216854-23-8[2] | TCI, BLDpharm, JHECHEM[3][4] | >98% (HPLC/GC) | Enantiomerically pure (S)-isomer. Widely used intermediate.[1] |

| (R)-tert-Butyl piperidin-3-ylcarbamate | 216854-24-9 | Various | >98% (HPLC/GC) | Enantiomerically pure (R)-isomer. |

| tert-Butyl piperidin-3-ylcarbamate | 172603-05-3[5] | TCI, Santa Cruz Biotechnology[5] | >98% (HPLC/GC) | Racemic mixture. Cost-effective for initial screening. |

| (S)-tert-Butyl (2-(piperidin-3-yl)ethyl)carbamate | 1217625-83-6 | Sigma-Aldrich (Ambeed) | >95% | Ethyl-linker version. |

Procurement & Incoming Quality Control (QC)

Sourcing a chemical is only the first step; verifying its identity and purity upon receipt is a non-negotiable quality gate in any research or development setting. A supplier's Certificate of Analysis (CoA) provides the initial specifications, but independent verification provides the ultimate assurance. The causality is simple: using an incorrect or impure starting material invalidates all subsequent experimental data and can lead to months of lost work.

Workflow for Incoming Material Verification

Caption: A standard workflow for qualifying incoming chemical reagents.

Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for confirming the molecular structure of an organic compound. For (S)-tert-Butyl piperidin-3-ylcarbamate (CAS: 216854-23-8) , the spectrum should exhibit characteristic signals that validate its identity.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the material in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire a standard ¹H NMR spectrum on a 300 MHz or higher spectrometer.

-

Data Analysis: Verify the presence of the following key signals. The exact chemical shifts (δ) may vary slightly based on solvent and concentration.

-

δ ~1.45 ppm (singlet, 9H): This is the unmistakable signal for the nine equivalent protons of the tert-butyl (Boc) group.[6] Its presence and integration to 9 protons is the primary confirmation of the Boc protection.

-

δ ~1.5 - 3.5 ppm (complex multiplets, ~8H): This crowded region corresponds to the protons on the piperidine ring and the proton on the chiral center.

-

δ ~5.0-7.0 ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the carbamate. Its position can be highly variable and it may exchange with residual water in the solvent.

-

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of non-volatile organic compounds. The goal is to separate the main compound from any potential impurities.

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% Trifluoroacetic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of ~1 mg/mL.

-

Analysis: Inject the sample and analyze the resulting chromatogram. A purity of >98% should be reflected by the main peak constituting >98% of the total integrated peak area.

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the chemical integrity of piperidin-3-yl carbamates and ensuring laboratory safety.

-

Safety Precautions: These compounds are typically classified as irritants. Aggregated GHS information indicates they cause skin irritation (H315) and can cause serious eye damage or irritation (H318/H319).[2] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage Conditions: Supplier datasheets consistently recommend storing the material in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). These compounds can be sensitive to moisture and air, which could potentially hydrolyze the carbamate or lead to degradation. Recommended storage temperatures are often between 2-8°C or at room temperature in a desiccator.

-

Stability: The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids (e.g., trifluoroacetic acid, HCl in dioxane). Avoid contact with strong oxidizing agents and incompatible materials.

Application in a Synthetic Workflow

The primary utility of compounds like tert-butyl piperidin-3-ylcarbamate is to serve as a versatile intermediate. The Boc group "masks" the 3-amino functionality, allowing a chemist to perform selective reactions on the secondary amine of the piperidine ring. Once the desired modification is complete, the Boc group is easily removed to reveal the 3-amino group for further functionalization.

A common synthetic sequence is N-alkylation or N-arylation, followed by Boc deprotection.

Sources

The Strategic Utility of tert-Butyl N-ethyl-N-(piperidin-3-yl)carbamate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic deployment of well-defined molecular building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, tert-butyl N-ethyl-N-(piperidin-3-yl)carbamate has emerged as a pivotal intermediate, prized for its unique structural attributes that offer a confluence of chirality, lipophilicity, and versatile reactivity. This guide provides an in-depth technical overview of this compound, delineating its chemical identity, synthesis, and critical applications as a scaffold in the generation of complex bioactive molecules. By synthesizing field-proven insights with established chemical principles, this document serves as a comprehensive resource for researchers leveraging this valuable synthetic tool.

Chemical Identity and Nomenclature

tert-butyl N-ethyl-N-(piperidin-3-yl)carbamate is a chiral heterocyclic building block. The presence of a stereocenter at the C3 position of the piperidine ring necessitates a clear designation of its stereochemistry as either (R) or (S), or as a racemic mixture. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, allowing for selective chemical transformations at other positions of the molecule.

Table 1: Compound Identification

| Identifier | Value |

| Systematic Name | tert-butyl N-ethyl-N-(piperidin-3-yl)carbamate |

| Synonyms | Ethyl-(piperidin-3-yl)carbamic acid tert-butyl ester, 3-[N-(tert-Butoxycarbonyl)-N-ethylamino]piperidine |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| Stereoisomers | (R)-tert-butyl ethyl(piperidin-3-yl)carbamate, (S)-tert-butyl ethyl(piperidin-3-yl)carbamate, Racemic |

It is critical for researchers to specify the desired stereoisomer, as the biological activity of the final drug candidate is often highly dependent on its three-dimensional architecture.

Synthesis and Manufacturing

The synthesis of tert-butyl N-ethyl-N-(piperidin-3-yl)carbamate is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common synthetic strategies involve the N-ethylation of a suitable piperidine precursor, followed by Boc protection, or vice versa. A representative synthetic workflow is outlined below.

Synthetic Workflow Overview

The synthesis can be logically broken down into two primary pathways, each with its own set of advantages and considerations.

Diagram 1: Synthetic Pathways to tert-Butyl N-ethyl-N-(piperidin-3-yl)carbamate

Caption: Alternative synthetic routes to the target compound.

Detailed Experimental Protocol (Pathway B)

This protocol describes the synthesis via Boc protection followed by N-ethylation, a common and reliable method.

Step 1: Synthesis of tert-butyl piperidin-3-ylcarbamate

-

Reaction Setup: To a solution of 3-aminopiperidine dihydrochloride in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add a base (e.g., triethylamine or sodium hydroxide) to neutralize the hydrochloride salt.

-

Boc Protection: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, perform an aqueous work-up to remove water-soluble byproducts. Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure tert-butyl piperidin-3-ylcarbamate.[1]

Step 2: Synthesis of tert-butyl N-ethyl-N-(piperidin-3-yl)carbamate

-

Reaction Setup: Dissolve tert-butyl piperidin-3-ylcarbamate in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

-

N-Ethylation: Add a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to the solution. Stir the mixture for a short period to deprotonate the carbamate nitrogen. Add ethyl iodide or another suitable ethylating agent to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product can be purified by flash chromatography to afford the final tert-butyl N-ethyl-N-(piperidin-3-yl)carbamate.

Diagram 2: Deprotection of the Boc Group

Caption: Acid-catalyzed removal of the Boc protecting group.

The Boc protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane, to liberate the secondary amine for subsequent coupling reactions.[2] This orthogonality is a key feature that underpins the utility of this building block.

Applications in Drug Discovery

The unique structural features of tert-butyl N-ethyl-N-(piperidin-3-yl)carbamate make it a valuable building block in the synthesis of a variety of pharmacologically active agents. The piperidine moiety is a common scaffold in many approved drugs due to its favorable physicochemical properties, including improved solubility and metabolic stability.[3]

Role as a Chiral Scaffold

The chirality at the C3 position is often crucial for achieving selective interactions with biological targets. By using enantiomerically pure forms of tert-butyl N-ethyl-N-(piperidin-3-yl)carbamate, medicinal chemists can synthesize stereochemically defined drug candidates, which is a critical aspect of modern drug design to maximize efficacy and minimize off-target effects.

Incorporation into Bioactive Molecules

Diagram 3: General Application in Amide Bond Formation

Sources

The Indispensable Ally: A Technical Guide to Boc-Protected Piperidines in Modern Medicinal Chemistry

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and bioactive natural products.[1] Its unique conformational properties and ability to engage in crucial biological interactions make it a highly sought-after structural motif in drug design. However, the inherent reactivity of the piperidine nitrogen necessitates a strategic approach to its incorporation into complex molecular architectures. This in-depth technical guide explores the pivotal role of the tert-butoxycarbonyl (Boc) protecting group in harnessing the full potential of the piperidine scaffold. We will delve into the underlying principles of Boc protection, detail robust synthetic and deprotection protocols, and illuminate the strategic application of Boc-protected piperidines in the synthesis of medicinally relevant compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these critical building blocks in their synthetic endeavors.

The Strategic Imperative for Amine Protection: Why Boc Reigns Supreme for Piperidines

The secondary amine of the piperidine ring is both a nucleophile and a base, properties that, while crucial for its biological function, can interfere with a wide range of synthetic transformations.[2] Unprotected piperidines can engage in undesired side reactions, such as N-alkylation, N-acylation, or acting as a base in sensitive reaction media, leading to complex product mixtures and diminished yields. The strategic use of a protecting group is therefore not just advantageous, but often essential.

The tert-butoxycarbonyl (Boc) group has emerged as the preeminent choice for protecting the piperidine nitrogen for several key reasons:

-

Stability and Orthogonality: The Boc group is exceptionally stable under a wide array of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[3] This robustness allows for extensive chemical modifications on other parts of the molecule without disturbing the protected amine. Crucially, its facile removal under mild acidic conditions makes it orthogonal to other common protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis), a cornerstone of complex, multi-step syntheses.[3]

-

Enhanced Solubility: The lipophilic nature of the tert-butyl group can significantly improve the solubility of piperidine intermediates in common organic solvents, facilitating purification and handling.[4]

-

Steric Influence: The steric bulk of the Boc group can direct the stereochemical outcome of reactions at adjacent positions, a valuable tool in asymmetric synthesis.[4]

-

Straightforward Introduction and Cleavage: As will be detailed, the introduction and removal of the Boc group are typically high-yielding and procedurally simple processes.

The Synthetic Toolkit: Accessing the Boc-Protected Piperidine Scaffold

A diverse array of synthetic methodologies exists for the construction of Boc-protected piperidines, ranging from the modification of pre-existing piperidines to the de novo synthesis of the heterocyclic ring.

N-Boc Protection of Pre-existing Piperidines

The most direct method involves the protection of a commercially available or previously synthesized piperidine derivative. The reagent of choice is di-tert-butyl dicarbonate (Boc₂O).

Mechanism of Boc Protection: The reaction proceeds via the nucleophilic attack of the piperidine nitrogen on one of the electrophilic carbonyl carbons of Boc anhydride.[5] The resulting intermediate collapses, releasing tert-butyl carbonate, which subsequently decomposes to the stable byproducts tert-butanol and carbon dioxide gas.[5] The use of a mild base is often employed to neutralize the protonated amine formed during the reaction.

Diagram: Mechanism of N-Boc Protection

Caption: General mechanism of amine protection using Boc anhydride.

Experimental Protocol: General Procedure for N-Boc Protection of a Piperidine

-

Dissolution: Dissolve the piperidine starting material (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture of dioxane and water.

-

Base Addition: Add a base, such as triethylamine (TEA, 1.5 eq.) or sodium bicarbonate (NaHCO₃, 2.0 eq.), to the solution.

-

Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.3 eq.) portion-wise or as a solution in the reaction solvent.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water. If using an organic solvent, separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can often be used without further purification. If necessary, purify by silica gel column chromatography.

De Novo Synthesis: Catalytic Hydrogenation of Pyridines

A powerful and atom-economical method for synthesizing the piperidine core is the catalytic hydrogenation of the corresponding pyridine precursor. This approach allows for the creation of a wide range of substituted piperidines.

The Challenge: The aromaticity of the pyridine ring makes it resistant to reduction, often requiring harsh conditions (high pressure and temperature) and potent catalysts. Furthermore, the nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison.

Catalytic Systems: A variety of catalytic systems can be employed, each with its own advantages and limitations.

| Catalyst System | Typical Conditions | Advantages | Disadvantages |

| Pd/C | H₂ (50-1000 psi), 25-100 °C, acidic additive (e.g., HCl) | Cost-effective, widely available | Can cause hydrodehalogenation of substituted pyridines |

| PtO₂ (Adams' catalyst) | H₂ (50-500 psi), 25-80 °C, various solvents | Highly active, less prone to dehalogenation | More expensive than Pd/C |

| Rh/C or Rh₂O₃ | H₂ (50-1000 psi), 25-100 °C | Highly selective, minimizes C-N bond cleavage | High cost |

| Raney Nickel | H₂ (500-2000 psi), 100-200 °C | Inexpensive | Requires high temperatures and pressures, can lead to over-reduction |

| Homogeneous Catalysts (e.g., Iridium(III) complexes) | Mild H₂ pressure or transfer hydrogenation, 25-80 °C | High selectivity, tolerance of sensitive functional groups[6] | Catalyst separation can be challenging |

Experimental Workflow: Synthesis of a Boc-Piperidine via Pyridine Hydrogenation

Caption: A typical workflow for the synthesis of a Boc-protected piperidine starting from a pyridine precursor.

Asymmetric Synthesis of Chiral Boc-Piperidines

The stereochemistry of piperidine derivatives is often critical for their biological activity. Consequently, the development of asymmetric syntheses to access enantiomerically pure Boc-piperidines is a major focus in medicinal chemistry. Key strategies include:

-

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This method provides access to chiral 3-substituted piperidines with high enantioselectivity.

-

Chemo-enzymatic Dearomatization: Combining chemical synthesis with biocatalysis, this approach uses enzymes like amine oxidases and ene imine reductases to achieve precise stereochemical control.[7]

-

Chiral Amine Induced Condensation: An exocyclic chirality induced nitroalkene/amine/enone (NAE) condensation reaction can be used to synthesize substituted piperidines asymmetrically.[8]

The Art of Deprotection: Unveiling the Piperidine Amine

A primary advantage of the Boc group is its facile removal under acidic conditions. The choice of acid and reaction conditions is dictated by the presence of other acid-sensitive functional groups in the molecule.

Mechanism of Boc Deprotection: The deprotection is initiated by the protonation of the carbonyl oxygen.[2] This is followed by the cleavage of the C-O bond to form a stable tert-butyl carbocation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.[2]

Diagram: Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Comparison of Common Boc Deprotection Methods

| Method | Reagents/Conditions | Solvent | Temperature | Typical Reaction Time | Typical Yield | Notes |

| Trifluoroacetic Acid (TFA) | 5-50% TFA | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | >95% | Very common and effective. The resulting trifluoroacetate salt may be difficult to handle. |

| Hydrochloric Acid (HCl) | 4M HCl in Dioxane | Dioxane or Methanol | Room Temperature | 1-3 hours | Quantitative | Often, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation. |

| Thermal Deprotection | High Temperature (e.g., 180 °C) | High-boiling solvent (e.g., DMF, DMSO) | 180 °C | 15-30 minutes | Variable | Useful for substrates sensitive to strong acids but tolerant of heat. |

| Microwave-Assisted | Water | Water | 180 °C (Microwave) | ~12 minutes | Good to Excellent | An environmentally friendly approach. |

Experimental Protocol: General Procedure for TFA-Mediated Boc Deprotection

-

Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

TFA Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq.) to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is basic. Extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Applications in Drug Discovery: The Boc-Piperidine as a Versatile Building Block

Boc-protected piperidines are not merely intermediates; they are enabling tools that facilitate the synthesis of complex and biologically active molecules. Their utility is demonstrated in the synthesis of numerous drug candidates across various therapeutic areas.

-

Introduction of the Piperidine Pharmacophore: Boc-protected piperazines and piperidines are key starting materials for introducing this valuable pharmacophore into a target molecule.

-

Synthesis of Substituted Piperidines: The Boc group allows for the selective functionalization of the piperidine ring at various positions, creating a library of derivatives for structure-activity relationship (SAR) studies. For example, (S)-3-Amino-1-N-Boc-piperidine provides a chiral scaffold with multiple points for chemical modification.[9]

-

Peptide and Amide Synthesis: Boc-protected piperidine carboxamides and carboxylic acids serve as valuable building blocks in the synthesis of peptide and amide derivatives, where the Boc group ensures compatibility with standard peptide coupling conditions.[10][11]

-

PROTAC Linkers: Piperidine-based structures are increasingly used as linkers in Proteolysis Targeting Chimeras (PROTACs), and Boc-protected versions are crucial for their synthesis.[12]

Workflow: Application of Boc-Piperidine in a Synthetic Route

Caption: A generalized workflow illustrating the strategic use of a Boc-protected piperidine in a multi-step synthesis of a drug candidate.

Conclusion

The Boc-protected piperidine is an indispensable tool in the medicinal chemist's arsenal. Its unique combination of stability, ease of handling, and straightforward, mild deprotection conditions provides a robust and versatile platform for the synthesis of complex molecules. By temporarily masking the reactivity of the piperidine nitrogen, the Boc group enables a vast range of chemical transformations that would otherwise be untenable. As the demand for novel therapeutics with intricate three-dimensional structures continues to grow, the strategic application of Boc-protected piperidines will undoubtedly remain a cornerstone of successful drug discovery and development programs.

References

- Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers. Benchchem.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

- Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. Benchchem.

- Asymmetric synthesis of substituted NH-piperidines from chiral amines. RSC Publishing.

- Boc Protection Mechanism (Boc2O). Common Organic Chemistry.

- Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry.

- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.